1-bromo-2-isothiocyanato-4-nitrobenzene
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Overview
Description
1-bromo-2-isothiocyanato-4-nitrobenzene is an organic compound with the molecular formula C7H3BrN2O2S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isothiocyanate group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-isothiocyanato-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: Products include 1-amino-2-isothiocyanato-4-nitrobenzene.
Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-bromo-2-isothiocyanato-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-2-isothiocyanato-4-nitrobenzene involves its reactive functional groups:
Isothiocyanate Group: This group can react with nucleophiles such as amines and thiols, forming covalent bonds with proteins and other biomolecules.
Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-nitrobenzene: Similar structure but lacks the isothiocyanate group.
1-bromo-2-nitrobenzene: Similar structure but lacks the isothiocyanate group.
1-bromo-2-isothiocyanatobenzene: Similar structure but lacks the nitro group.
Properties
CAS No. |
71793-52-7 |
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Molecular Formula |
C7H3BrN2O2S |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
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